molecular formula C8H15N3 B6331409 1-(Pentan-3-yl)-1H-pyrazol-4-amine CAS No. 1240566-95-3

1-(Pentan-3-yl)-1H-pyrazol-4-amine

Cat. No.: B6331409
CAS No.: 1240566-95-3
M. Wt: 153.22 g/mol
InChI Key: KGAIFJHWYOBKFC-UHFFFAOYSA-N
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Description

1-(Pentan-3-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Scientific Research Applications

1-(Pentan-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

This is typically used in the context of bioactive compounds and refers to how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into the compound’s properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of 3-pentanone with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pentan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position of the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include hydroxylated pyrazoles, reduced amines, and various substituted pyrazole derivatives.

Comparison with Similar Compounds

    1-(Pentan-3-yl)-1H-pyrazole: Lacks the amine group at the 4-position.

    1-(Pentan-3-yl)-3-methyl-1H-pyrazol-4-amine: Contains a methyl group at the 3-position.

    1-(Pentan-3-yl)-1H-pyrazol-5-amine: The amine group is located at the 5-position instead of the 4-position.

Uniqueness: 1-(Pentan-3-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-3-yl group and the amine functionality at the 4-position makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-pentan-3-ylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-8(4-2)11-6-7(9)5-10-11/h5-6,8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAIFJHWYOBKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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